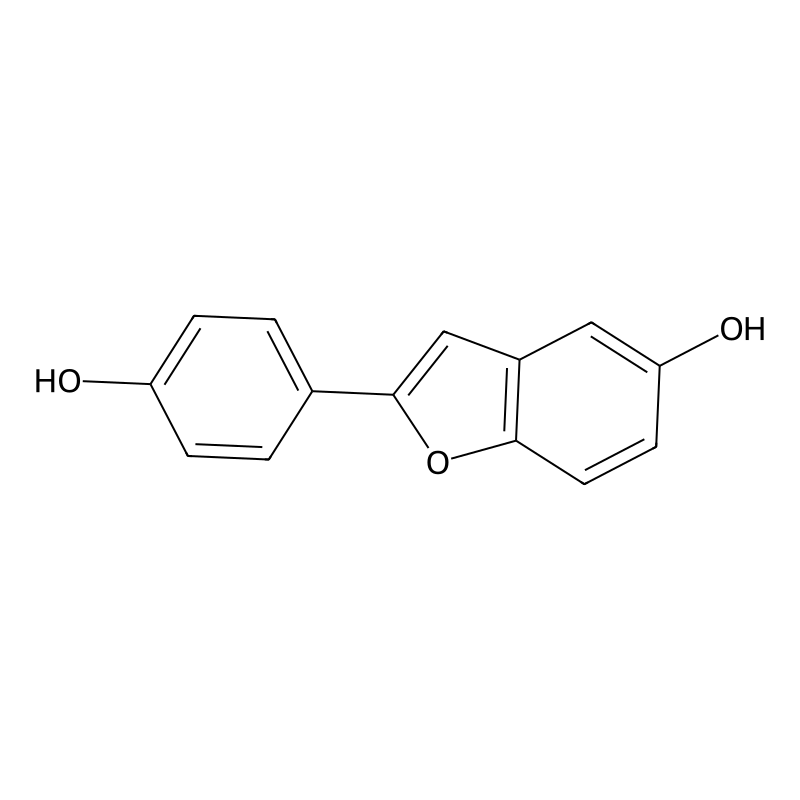2-(4-Hydroxy-phenyl)benzofuran-5-OL

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(4-Hydroxy-phenyl)benzofuran-5-OL is a chemical compound classified as a 2-arylbenzofuran flavonoid. It features a benzofuran core with a hydroxyphenyl substituent at the 2-position and a hydroxyl group at the 5-position. This compound is notable for its potential biological activities, including interactions with estrogen receptors, which may contribute to its therapeutic applications.
- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. Common reagents include potassium permanganate and chromium trioxide.
- Reduction: The hydroxyl or other functional groups can be reduced using catalysts such as palladium on carbon or lithium aluminum hydride.
- Substitution: The hydroxy or other substituents can be replaced with different functional groups through nucleophilic substitution reactions using reagents like sodium azide or sodium nitrite.
These reactions allow for the modification of the compound to create derivatives with potentially enhanced properties.
Research indicates that 2-(4-Hydroxy-phenyl)benzofuran-5-OL exhibits significant biological activities, particularly as an inhibitor of estrogen receptors. Its potential applications include:
- Antimicrobial Activity: This compound has shown promise in inhibiting microbial growth, making it a candidate for further development in antimicrobial therapies.
- Anticancer Properties: Preliminary studies suggest that it may have anticancer effects, possibly through modulation of signaling pathways related to cell proliferation and apoptosis.
Synthesis of 2-(4-Hydroxy-phenyl)benzofuran-5-OL can be achieved through several methods:
- Claisen–Schmidt Condensation: This involves the condensation of 4-hydroxyacetophenone with a benzofuran derivative, followed by cyclization to form the benzofuran core.
- Sonogashira Coupling: This method utilizes palladium-catalyzed coupling reactions to construct the benzofuran structure efficiently, often yielding high purity products.
- Bromination and Cyclization: Starting from a precursor compound, bromination followed by cyclization can yield the desired benzofuran structure.
Each method has its advantages in terms of yield and complexity, and the choice often depends on the desired properties of the final product.
The applications of 2-(4-Hydroxy-phenyl)benzofuran-5-OL are diverse and include:
- Pharmaceutical Development: Its potential as an estrogen receptor modulator positions it as a candidate for developing treatments for hormone-related conditions.
- Material Science: It can serve as an intermediate in synthesizing more complex organic materials and compounds.
- Research Tool: In scientific studies, it acts as a reagent for exploring biological pathways involving flavonoids and their derivatives.
Interaction studies have shown that 2-(4-Hydroxy-phenyl)benzofuran-5-OL interacts with various molecular targets, particularly estrogen receptors. Its mechanism of action may involve:
- Binding to estrogen receptor beta, leading to modulation of gene expression related to growth and differentiation in target tissues.
These interactions highlight its potential therapeutic roles in conditions influenced by estrogen signaling.
Several compounds share structural similarities with 2-(4-Hydroxy-phenyl)benzofuran-5-OL. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Bromo-2-(4-hydroxyphenyl)benzofuran-5-ol | Bromine substitution | Increased reactivity due to bromine presence |
| 7-Bromo-2-(4-methoxyphenyl)benzofuran | Methoxy substitution | Potential for different biological activities |
| 7-Bromo-2-(4-nitrophenyl)benzofuran | Nitro group presence | Enhanced electron-withdrawing effects |
The uniqueness of 2-(4-Hydroxy-phenyl)benzofuran-5-OL lies in its specific combination of functional groups (hydroxy and aryl), which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable for research into therapeutic applications.








